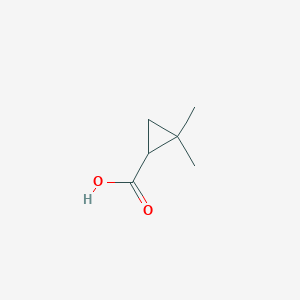![molecular formula C13H18O3 B3025631 (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione CAS No. 64053-02-7](/img/structure/B3025631.png)
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Übersicht
Beschreibung
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione: is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features a fused ring system with multiple chiral centers, making it an interesting subject for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione typically involves multi-step organic synthesis. Key steps may include:
Cyclization Reactions: Formation of the chromene core through cyclization of appropriate precursors.
Chiral Catalysts: Use of chiral catalysts to ensure the correct stereochemistry at multiple chiral centers.
Functional Group Transformations: Introduction of functional groups such as ketones and methyl groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the chromene ring.
Reduction: Reduction reactions can be used to modify the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the chromene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups leading to derivatives with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione is studied for its unique structural properties and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic properties. Chromenes are known for their anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to determine the specific biological targets and pathways affected by this compound.
Industry
In the industrial sector, derivatives of this compound may be used in the development of new materials, such as polymers with specific properties, or as intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione involves interaction with various molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific functional groups present and their interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-chromenes: These compounds share the chromene core but differ in the degree of saturation and functional groups.
Isochromenes: Structural isomers with different positions of the oxygen atom in the ring system.
Benzopyrans: Compounds with a fused benzene and pyran ring, similar to chromenes but with different substitution patterns.
Uniqueness
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its multi-chiral center structure makes it a valuable compound for studying stereochemical effects in biological systems.
Eigenschaften
IUPAC Name |
(4aS,6aR,9aR,9bR)-6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13-7-6-10-8(2-5-12(15)16-10)9(13)3-4-11(13)14/h8-10H,2-7H2,1H3/t8-,9-,10+,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSUJJKLAULFLL-ORXSELOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@H]([C@H]1CCC2=O)CCC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335383 | |
| Record name | (4aS,6aR,9aR,9bR)‐6a‐Methyl‐dodecahydroindeno[5,4‐ b]pyran‐3,7‐dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64053-02-7 | |
| Record name | (4aS,6aR,9aR,9bR)‐6a‐Methyl‐dodecahydroindeno[5,4‐ b]pyran‐3,7‐dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


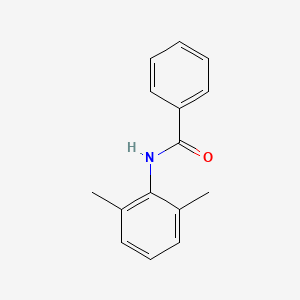
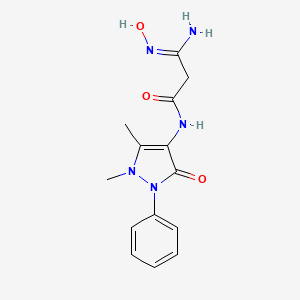
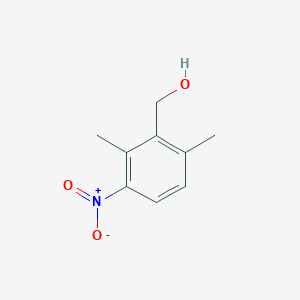
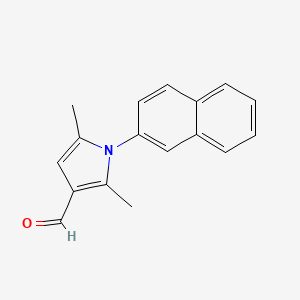
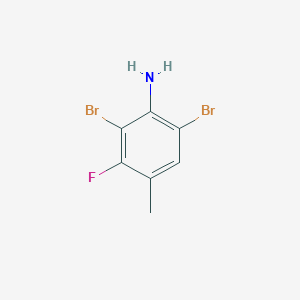
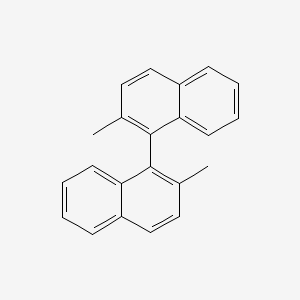

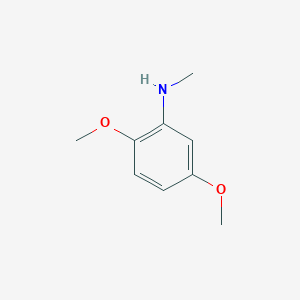
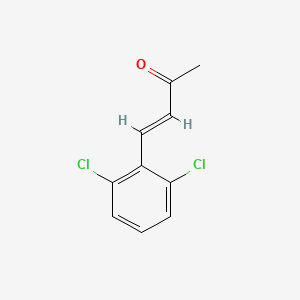
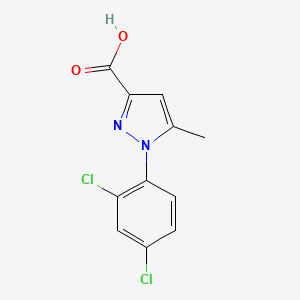
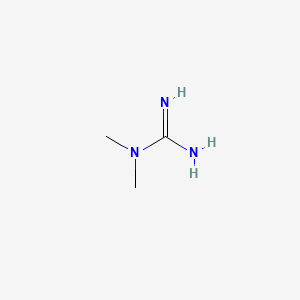
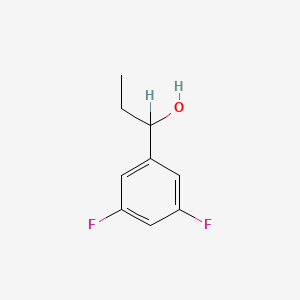
![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)
